molecular formula C18H19NO5 B8092461 Z-Ser(Bzl)-OH

Z-Ser(Bzl)-OH

Cat. No.: B8092461
M. Wt: 329.3 g/mol
InChI Key: CYYRLHUAMWRBHC-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ser(Bzl)-OH is a chemical compound known for its unique structure and properties. It is a derivative of D-serine, an amino acid, and features benzyl and benzyloxycarbonyl groups. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ser(Bzl)-OH typically involves the protection of the hydroxyl and amino groups of D-serine. One common method includes the use of benzyl chloroformate and benzyl alcohol under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Z-Ser(Bzl)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Ser(Bzl)-OH has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Z-Ser(Bzl)-OH involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • O-Benzyl-N-((benzyloxy)carbonyl)-L-serine
  • O-Benzyl-N-((benzyloxy)carbonyl)-tyrosine
  • O-Benzyl-N-((benzyloxy)carbonyl)-glycine

Uniqueness

Z-Ser(Bzl)-OH is unique due to its specific stereochemistry and the presence of both benzyl and benzyloxycarbonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(2R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-17(21)16(13-23-11-14-7-3-1-4-8-14)19-18(22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYRLHUAMWRBHC-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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